1H-pyrazole-4-carboximidamide hydrochloride
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Overview
Description
1H-Pyrazole-4-carboximidamide hydrochloride is a heterocyclic compound that belongs to the class of pyrazoles. It is widely used in various scientific research fields due to its unique chemical properties. The compound is known for its stability and solubility in water and organic solvents, making it a valuable reagent in organic synthesis and biochemical research .
Preparation Methods
1H-Pyrazole-4-carboximidamide hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . Another method includes the reaction of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane . These methods are relatively simple and cost-effective, making the compound accessible for various research applications.
Chemical Reactions Analysis
1H-Pyrazole-4-carboximidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Guanylation: It is widely used in the guanylation of amines and peptide synthesis
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-4-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-pyrazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, such as estrogen receptors and alcohol dehydrogenase . These interactions lead to various biochemical effects, including the modulation of metabolic pathways and inhibition of specific biological processes.
Comparison with Similar Compounds
1H-Pyrazole-4-carboximidamide hydrochloride can be compared with other similar compounds, such as:
1H-Pyrazole-1-carboxamidine hydrochloride: This compound is also used in organic synthesis and has similar chemical properties.
1-Amidinopyrazole hydrochloride: Known for its use in drug synthesis studies, particularly in the preparation of NSAIDs and antihypertensive drugs.
Praxadine: Another pyrazole derivative with similar applications in biochemical research.
The uniqueness of this compound lies in its stability, solubility, and versatility in various chemical reactions, making it a valuable reagent in multiple research fields.
Properties
Molecular Formula |
C4H7ClN4 |
---|---|
Molecular Weight |
146.58 g/mol |
IUPAC Name |
1H-pyrazole-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H6N4.ClH/c5-4(6)3-1-7-8-2-3;/h1-2H,(H3,5,6)(H,7,8);1H |
InChI Key |
LJDCRROTGHNNFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C(=N)N.Cl |
Origin of Product |
United States |
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